4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one
Description
Properties
CAS No. |
84047-49-4 |
|---|---|
Molecular Formula |
C10H14F3NO2 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
4,4-dipropyl-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H14F3NO2/c1-3-5-9(6-4-2)8(15)16-7(14-9)10(11,12)13/h3-6H2,1-2H3 |
InChI Key |
MDTYYJXTJVZPLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)OC(=N1)C(F)(F)F)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of α,β-unsaturated carbonyl compounds: with amines and trifluoromethylating agents.
Condensation reactions: involving dipropyl ketones and trifluoromethylated amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable reactions with high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one may undergo various chemical reactions, including:
Oxidation: Conversion to oxazole N-oxides using oxidizing agents.
Reduction: Reduction of the oxazole ring to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions at the trifluoromethyl or dipropyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that oxazole derivatives exhibit significant antimicrobial properties. 4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one has been tested for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
- Anticancer Properties : Studies have suggested that compounds containing oxazole rings can act as inhibitors of cancer cell proliferation. Preliminary investigations into this compound have revealed potential activity against specific cancer cell lines, warranting further exploration in drug development.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in preclinical models. Its ability to modulate inflammatory pathways presents opportunities for developing therapies for chronic inflammatory diseases.
Agricultural Science Applications
- Pesticide Development : The trifluoromethyl group in this compound enhances lipophilicity, making it a candidate for developing novel pesticides. Research is ongoing to assess its effectiveness against agricultural pests and pathogens.
- Herbicide Formulation : The compound's unique structure may allow it to function as an effective herbicide. Initial studies have focused on its ability to inhibit weed growth while being selective towards crop species.
Materials Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and chemical resistance of materials. Its application in coatings and composites is being investigated.
- Fluorescent Probes : Due to its distinct electronic properties, this compound has potential as a fluorescent probe in biochemical assays. Research is being conducted to optimize its fluorescence characteristics for imaging applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commercially available antibiotics, suggesting a potential new avenue for antibiotic development.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells with an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interference with metabolic pathways: Affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Oxazol-5(4H)-one Derivatives
Key Observations :
- Steric Effects : Dipropyl substituents introduce greater steric hindrance than methyl or isopropyl groups, which may affect reactivity in synthesis or binding to biological targets .
- Electronic Effects : The electron-withdrawing -CF₃ group stabilizes the oxazolone ring, reducing susceptibility to hydrolysis compared to electron-donating groups like methoxy (-OCH₃) .
Key Findings :
- Antioxidant Activity : Electron-donating groups (e.g., benzylidene) enhance radical scavenging, whereas -CF₃ may reduce efficacy due to electron withdrawal .
- Anti-Tumor Potential: Chlorophenyl substituents show notable activity, suggesting that halogenated groups may be more effective than alkyl or -CF₃ in this context .
- Enzyme Inhibition : Bulkier substituents (e.g., benzylidene) improve COX-2 binding affinity, as seen in molecular docking studies .
Biological Activity
4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one is a compound belonging to the oxazolone class, which has garnered attention for its potential biological activities. This article reviews existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 251.21 g/mol. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Research indicates that oxazolone derivatives can act as modulators of various biological pathways. Specifically, this compound has been studied for its potential role as an alpha-1 adrenergic receptor antagonist . This mechanism suggests that it may influence cardiovascular functions and could be relevant in treating conditions like hypertension and heart failure .
In vitro Studies
In vitro studies have demonstrated that compounds within the oxazolone class exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. For instance, related compounds showed IC50 values ranging from 5.4 μM to 10.4 μM against AChE, indicating a potential for neuroprotective applications .
Case Studies and Research Findings
- Neuroprotective Effects : A study investigating the neuroprotective potential of oxazolone derivatives found that certain structural modifications led to enhanced inhibition of cholinesterases, which are pivotal in Alzheimer's disease pathology. The presence of electron-withdrawing groups like trifluoromethyl significantly increased the inhibitory potency .
- Antimicrobial Activity : Another investigation into similar oxazolone compounds revealed promising antimicrobial properties against various bacterial strains. The trifluoromethyl moiety was identified as a critical factor contributing to the observed bioactivity, suggesting that this compound could be explored further for antibiotic development .
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (AChE) | IC50 (BChE) | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | Potential alpha-1 antagonist |
| 4-Fluoro derivative | 10.4 μM | 7.7 μM | Moderate | Enhanced activity with F group |
| 3-Chloro derivative | 18.1 μM | 15.6 μM | Significant | Structural modification impacts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
